hCAIX-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C19H16N4O6 |

|---|---|

Poids moléculaire |

396.4 g/mol |

Nom IUPAC |

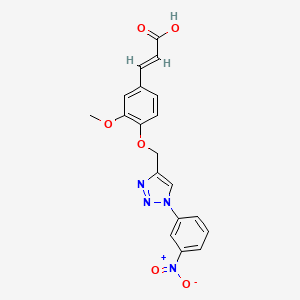

(E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C19H16N4O6/c1-28-18-9-13(6-8-19(24)25)5-7-17(18)29-12-14-11-22(21-20-14)15-3-2-4-16(10-15)23(26)27/h2-11H,12H2,1H3,(H,24,25)/b8-6+ |

Clé InChI |

SRKGDLYYDIWTBU-SOFGYWHQSA-N |

SMILES isomérique |

COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CN(N=N2)C3=CC(=CC=C3)[N+](=O)[O-] |

SMILES canonique |

COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CN(N=N2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to hCAIX-IN-8: A Selective Inhibitor of Tumor-Associated Carbonic Anhydrase IX

For Researchers, Scientists, and Drug Development Professionals

Abstract

hCAIX-IN-8, also identified as compound 7i , is a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX), a transmembrane enzyme implicated in the survival and proliferation of cancer cells, particularly in hypoxic tumors. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental data. The information presented is collated from the primary scientific literature and is intended to support further research and development in the field of targeted cancer therapy.

Introduction to Carbonic Anhydrase IX as a Therapeutic Target

Carbonic anhydrase IX (CAIX) is a zinc-containing metalloenzyme that is overexpressed in a variety of solid tumors and is largely absent in normal tissues. Its expression is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in the cellular response to low oxygen conditions. CAIX plays a crucial role in maintaining the pH homeostasis of cancer cells by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity helps to sustain an alkaline intracellular pH (pHi), which is favorable for tumor cell proliferation and survival, while contributing to an acidic extracellular microenvironment that promotes tumor invasion and metastasis. The selective inhibition of CAIX is therefore a promising strategy for the development of novel anticancer therapeutics.

Chemical Properties and Synthesis of this compound (Compound 7i)

This compound is a ferulic acid-based small molecule featuring a triazole moiety.

Chemical Structure:

The precise chemical structure of this compound (compound 7i) is detailed in the primary research publication by Perumalsamy et al. (2020).

Synthesis Workflow:

The synthesis of this compound involves a multi-step process originating from ferulic acid. The general synthetic scheme is as follows:

Experimental Protocol: General Synthesis of Ferulic Acid-Triazole Hybrids

-

Esterification of Ferulic Acid: Ferulic acid is converted to its methyl ester, methyl ferulate, using a standard esterification method.

-

Alkylation: The methyl ferulate is then reacted to form an alkyne derivative.

-

Synthesis of Substituted Azides: A variety of substituted azides are prepared as reaction partners.

-

Huisgen 1,3-Dipolar Cycloaddition: The alkyne derivative of methyl ferulate and the substituted azides undergo a click chemistry reaction to form the ferulic ester-triazole hybrids.

-

Hydrolysis: The final step involves the hydrolysis of the ester to yield the desired ferulic acid-triazole hybrids, including this compound (compound 7i).

For the detailed, step-by-step synthesis protocol, including reagents, reaction conditions, and purification methods, please refer to the primary publication: Perumalsamy, B., et al. (2020). Design, synthesis & biological evaluation of ferulic acid-based small molecule inhibitors against tumor-associated carbonic anhydrase IX. Bioorganic & Medicinal Chemistry, 28(9), 115424.

Biological Activity and Mechanism of Action

Carbonic Anhydrase Inhibition

This compound is a potent and selective inhibitor of the tumor-associated carbonic anhydrase IX. Its inhibitory activity has been evaluated against several human CA isoforms.

Table 1: Inhibitory Activity of this compound against Human Carbonic Anhydrase Isoforms

| Isoform | IC50 (µM) |

| hCAII | 1.99 |

| hCAIX | 0.024 |

| hCAVA | 1.10 |

Data sourced from MedChemExpress, citing Perumalsamy et al. (2020).

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

The inhibitory activity of this compound against different CA isoforms is determined using a stopped-flow instrument to measure the kinetics of CO2 hydration.

-

Enzyme and Inhibitor Preparation: A solution of the purified CA isoform is prepared in a suitable buffer (e.g., Tris-HCl). The inhibitor, this compound, is dissolved in DMSO and diluted to various concentrations.

-

Reaction Mixture: The enzyme solution is incubated with the inhibitor for a defined period.

-

CO2 Hydration Measurement: The enzyme-inhibitor mixture is rapidly mixed with a CO2-saturated buffer solution in the stopped-flow apparatus. The subsequent pH change, due to the formation of bicarbonate and a proton, is monitored over time using a pH indicator.

-

Data Analysis: The initial rates of the reaction are calculated, and the IC50 values are determined by plotting the percentage of enzyme activity against the inhibitor concentration.

Anticancer Activity

This compound exhibits significant anticancer effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of cell migration and invasion.

Table 2: Summary of the Biological Effects of this compound on Cancer Cells

| Biological Effect | Observation |

| Anti-proliferative Activity | Dose-dependent inhibition of cancer cell growth. |

| Apoptosis Induction | Increased percentage of apoptotic cells. |

| Inhibition of Cell Migration | Reduced ability of cancer cells to migrate in wound healing assays. |

| Inhibition of Cell Colonization | Decreased potential for cancer cells to form colonies. |

| EMT Reversal | Downregulation of mesenchymal markers (e.g., N-cadherin, Vimentin) and upregulation of epithelial markers (e.g., E-cadherin). |

Observations are based on the findings reported for compound 7i in Perumalsamy et al. (2020).

Experimental Protocols:

-

Anti-proliferative Assay (MTT Assay):

-

Cancer cells (e.g., HT-29, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 hours).

-

MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

-

Apoptosis Assay (Annexin V-FITC/PI Staining):

-

Cancer cells are treated with this compound at its IC50 concentration for a defined period.

-

The cells are harvested, washed, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

After incubation in the dark, the cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Cell Migration Assay (Wound Healing Assay):

-

A confluent monolayer of cancer cells is created in a culture plate.

-

A scratch or "wound" is made in the monolayer with a sterile pipette tip.

-

The cells are washed to remove debris and then treated with this compound.

-

The closure of the wound is monitored and imaged at different time points (e.g., 0, 24, 48 hours).

-

The rate of cell migration is quantified by measuring the change in the wound area over time.

-

-

Western Blot Analysis for EMT Markers:

-

Cancer cells are treated with this compound.

-

Total protein is extracted from the cells, and the protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against EMT markers (E-cadherin, N-cadherin, Vimentin) and CAIX.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.

-

Signaling Pathways

The anticancer effects of this compound are mediated through the inhibition of CAIX, which in turn affects several downstream signaling pathways involved in cancer progression.

Proposed Mechanism of Action:

By inhibiting CAIX, this compound disrupts the pH regulatory mechanism of cancer cells. This leads to a decrease in extracellular acidification and a disruption of the alkaline intracellular environment. The consequences of this disruption include:

-

Induction of Apoptosis: The altered pH homeostasis can trigger programmed cell death.

-

Reversal of Epithelial-to-Mesenchymal Transition (EMT): The acidic tumor microenvironment is known to promote EMT, a process that enhances cancer cell motility and invasiveness. By mitigating this acidity, this compound can contribute to the reversal of EMT.

-

Inhibition of Cell Migration and Proliferation: The disruption of the favorable pH conditions and the reversal of EMT collectively lead to a reduction in the migratory and proliferative capabilities of cancer cells.

Conclusion

This compound (compound 7i) is a promising selective inhibitor of carbonic anhydrase IX with potent in vitro anticancer activity. Its ability to induce apoptosis, inhibit cell migration, and reverse the epithelial-to-mesenchymal transition highlights its potential as a lead compound for the development of targeted therapies against hypoxic solid tumors. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential.

hCAIX-IN-8: A Potent and Selective Inhibitor of Hypoxia-Associated Carbonic Anhydrase IX

A Technical Guide for Researchers and Drug Development Professionals

Introduction

hCAIX-IN-8, also identified as compound 7i in scientific literature, is a novel and highly potent small molecule inhibitor of human carbonic anhydrase IX (hCAIX).[1][2] Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is strongly associated with tumor hypoxia, acidosis, and poor prognosis. Its role in pH regulation and facilitation of tumor cell survival and metastasis makes it a compelling target for anticancer therapies. This compound has demonstrated significant selectivity for CAIX over other isoforms, along with promising anti-proliferative, pro-apoptotic, and anti-metastatic properties in preclinical studies.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, biological activity, and experimental protocols related to this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a ferulic acid-based derivative incorporating a triazole moiety.

Chemical Name: (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-((1-(4-(sulfamoyl)phenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)prop-2-en-1-one

Chemical Formula: C₂₅H₂₁N₅O₆S

Molecular Weight: 519.53 g/mol

CAS Number: 2414633-40-0

Synthesis

The synthesis of this compound involves a multi-step process culminating in a click chemistry reaction. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

-

To a solution of 4-hydroxyacetophenone (1.0 eq) and 4-hydroxy-3-methoxybenzaldehyde (1.0 eq) in ethanol, add a catalytic amount of aqueous sodium hydroxide.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

-

The precipitated product is filtered, washed with water, and dried to yield the chalcone intermediate.

Step 2: Synthesis of (E)-1-(4-(prop-2-yn-1-yloxy)phenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one (Alkylated Chalcone)

-

To a solution of the chalcone intermediate (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq) and propargyl bromide (1.2 eq).

-

Reflux the reaction mixture for 12 hours, monitoring by TLC.

-

After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of 4-azidobenzenesulfonamide

-

To a solution of 4-aminobenzenesulfonamide (1.0 eq) in a mixture of water and hydrochloric acid at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise.

-

Stir the mixture at 0°C for 30 minutes.

-

Add a solution of sodium azide (1.2 eq) in water dropwise to the reaction mixture.

-

Stir at 0°C for an additional 1 hour.

-

The resulting precipitate is filtered, washed with cold water, and dried.

Step 4: Synthesis of this compound (Final Product)

-

To a solution of the alkylated chalcone (1.0 eq) and 4-azidobenzenesulfonamide (1.0 eq) in a mixture of t-butanol and water, add sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Biological Activity

This compound exhibits potent and selective inhibitory activity against hCAIX and demonstrates significant anticancer effects in vitro.

Quantitative Data

| Target Isoform | IC₅₀ (µM) |

| hCAIX | 0.024[1] |

| hCAII | 1.99[1] |

| hCAVA | 1.10[1] |

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

-

The assay is performed using a stopped-flow instrument to measure the CO₂ hydration activity of the carbonic anhydrase isoforms.

-

The enzyme solution is pre-incubated with varying concentrations of this compound in buffer (e.g., Tris-HCl) at a specific pH and temperature.

-

The reaction is initiated by mixing the enzyme-inhibitor solution with a CO₂-saturated solution.

-

The change in pH is monitored over time using a pH indicator (e.g., phenol red).

-

The initial rates of reaction are calculated, and IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

-

Cancer cell lines (e.g., HT-29, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours).

-

After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.

-

The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cells are seeded and treated with this compound as described for the proliferation assay.

-

After the incubation period, both floating and adherent cells are collected.

-

The cells are washed with phosphate-buffered saline (PBS) and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Migration Assay (Wound Healing Assay)

-

Cells are grown to confluency in a multi-well plate.

-

A scratch or "wound" is created in the cell monolayer using a sterile pipette tip.

-

The cells are washed with PBS to remove detached cells and then treated with this compound in a low-serum medium.

-

Images of the wound are captured at different time points (e.g., 0 and 24 hours).

-

The rate of wound closure is quantified by measuring the change in the wound area over time.

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through the inhibition of carbonic anhydrase IX, which leads to the disruption of pH regulation in the tumor microenvironment. This, in turn, can induce apoptosis and inhibit cell proliferation and migration. One of the key mechanisms implicated is the suppression of the Epithelial-to-Mesenchymal Transition (EMT).[1]

EMT is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, which is characterized by increased motility and invasiveness. In the context of cancer, EMT is a critical process for metastasis. Hypoxia is a known inducer of EMT, and CAIX plays a significant role in this process. By inhibiting CAIX, this compound can interfere with the signaling pathways that drive EMT.

Caption: Proposed mechanism of this compound action.

Experimental Workflow: Investigating the Effect of this compound on EMT

References

An In-depth Technical Guide to the Mechanism of Action of hCAIX-IN-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of hCAIX-IN-8, a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX). This document details the core inhibitory activity, cellular effects, and the experimental protocols used to elucidate its function, offering valuable insights for researchers in oncology and drug development.

Core Mechanism of Action: Selective Inhibition of Carbonic Anhydrase IX

This compound, also identified as compound 7i in the primary literature, is a small molecule inhibitor derived from ferulic acid. Its primary mechanism of action is the selective inhibition of the enzymatic activity of hCAIX, a transmembrane protein highly expressed in many hypoxic tumors.

Carbonic anhydrase IX plays a crucial role in tumor biology by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. This enzymatic activity contributes to the acidification of the tumor microenvironment and the maintenance of a neutral intracellular pH, which are critical for tumor cell survival, proliferation, and invasion. By inhibiting hCAIX, this compound disrupts this pH regulation, leading to intracellular acidification and subsequent induction of apoptosis in cancer cells.

In Silico Analysis: Molecular docking studies have revealed that this compound effectively binds to the catalytically important amino acid residues within the active site of hCAIX, confirming its role as a direct enzymatic inhibitor.

Quantitative Data Summary

The inhibitory activity of this compound against various human carbonic anhydrase isoforms and its cytotoxic effects on cancer cell lines are summarized below.

| Target Enzyme/Cell Line | Assay Type | Measurement | Value | Reference |

| hCAIX | Enzyme Inhibition | IC₅₀ | 24 nM | |

| hCAII | Enzyme Inhibition | IC₅₀ | 1.99 µM | [1] |

| hCAVA | Enzyme Inhibition | IC₅₀ | 1.10 µM | [1] |

| HT-29 (Colon Cancer) | Cytotoxicity | IC₅₀ | 8.44 µM | |

| HepG2 (Liver Cancer) | Cytotoxicity | IC₅₀ | 11.22 µM |

Cellular and Anti-Tumor Effects

Beyond direct enzyme inhibition, this compound elicits several anti-tumor effects at the cellular level.

Induction of Apoptosis

Treatment with this compound has been shown to induce apoptosis in cancer cells. This is a direct consequence of the disruption of intracellular pH homeostasis caused by the inhibition of hCAIX.

Inhibition of Epithelial-to-Mesenchymal Transition (EMT)

This compound has been observed to decrease the epithelial-to-mesenchymal transition (EMT), a key process in tumor progression and metastasis where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness. The precise signaling pathways involved in this process are a subject of ongoing research.

Reduction of Cell Migration and Colonization

Consistent with its effects on EMT, this compound inhibits the migration and colonization potential of cancer cells, suggesting its potential to reduce metastasis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound and related CAIX inhibitors.

Carbonic Anhydrase Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific carbonic anhydrase isoform.

Principle: The assay measures the esterase activity of the carbonic anhydrase enzyme, which is inhibited in the presence of an inhibitor.

Procedure:

-

A solution of the purified human carbonic anhydrase isoform (e.g., hCAIX, hCAII, hCAVA) is prepared in Tris-HCl buffer.

-

The inhibitor (this compound) is added to the enzyme solution at various concentrations and incubated for a specific period (e.g., 15 minutes) at room temperature to allow for binding.

-

The reaction is initiated by adding a substrate, typically 4-nitrophenyl acetate (NPA), which is hydrolyzed by the enzyme to produce the chromophoric product, 4-nitrophenolate.

-

The rate of formation of 4-nitrophenolate is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.

-

The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (Cytotoxicity) Assay

This assay determines the concentration of a compound that reduces the viability of a cell population by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Procedure:

-

Cancer cells (e.g., HT-29, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound and incubated for a specified duration (e.g., 48 hours).

-

After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well.

-

The plates are incubated for a further period (e.g., 4 hours) to allow for the metabolic conversion of MTT into formazan crystals by viable cells.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Fluorescence-Activated Cell Sorting (FACS) for Inhibitor Binding

This protocol is used to assess the binding of a fluorescently labeled CAIX inhibitor to cells expressing the target protein. A well-characterized tool for this purpose is a fluorescein isothiocyanate (FITC)-labeled dual-motif CAIX inhibitor, referred to as "compound 8" in several studies.[2][3][4]

Procedure:

-

CAIX-positive (e.g., SK-RC-52) and CAIX-negative (e.g., BxPC3) cells are harvested and washed with a suitable buffer (e.g., PBS with 1% BSA).[4]

-

The cells are then incubated with the FITC-labeled CAIX inhibitor at various concentrations (e.g., starting from 10 nM) for a defined period on ice to allow for surface binding.[3]

-

Following incubation, the cells are washed to remove any unbound inhibitor.

-

The fluorescence intensity of the individual cells is then analyzed using a flow cytometer.

-

The data is typically presented as a histogram showing the distribution of fluorescence intensity, allowing for the quantification of the percentage of labeled cells and the mean fluorescence intensity.

Visualizations

The following diagrams illustrate key concepts and workflows related to the mechanism of action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Binding of the Phage Display Derived Peptide CaIX-P1 on Human Colorectal Carcinoma Cells Correlates with the Expression of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of SLC-0111: A Technical Guide to a Clinical-Stage Carbonic Anhydrase IX Inhibitor

Foreword: Initial inquiries for "hCAIX-IN-8" did not yield a publicly documented specific molecule. This technical guide will instead focus on a well-characterized, clinical-stage human carbonic anhydrase IX (hCAIX) inhibitor, SLC-0111 , as a representative compound. SLC-0111 is a ureido-substituted benzenesulfonamide that has undergone extensive preclinical and Phase I/II clinical investigations, making it an excellent subject for a detailed technical overview for researchers, scientists, and drug development professionals.

Executive Summary

Carbonic anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme predominantly expressed in solid tumors in response to hypoxia. Its role in regulating intra- and extracellular pH is crucial for tumor cell survival, proliferation, and metastasis, making it a prime target for anticancer therapies. SLC-0111 is a potent and selective small molecule inhibitor of CAIX that has demonstrated anti-tumor efficacy in various preclinical models and has been evaluated in human clinical trials. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of SLC-0111.

Discovery and Rationale

The discovery of SLC-0111 and other ureido-substituted benzenesulfonamides stemmed from the need for selective inhibitors of the tumor-associated CAIX and CAXII isoforms over the ubiquitous cytosolic isoforms CAI and CAII. The "tail approach" was a key design strategy, which involves grafting molecular moieties (tails) onto a zinc-binding group (ZBG) to enhance interactions with isoform-specific residues in the active site. In SLC-0111, the benzenesulfonamide acts as the ZBG, binding to the zinc ion in the active site, while the 4-fluorophenyl ureido tail extends into a hydrophobic pocket, conferring selectivity.[1][2]

Synthesis of SLC-0111

The synthesis of SLC-0111, chemically named 4-(((4-fluorophenyl)carbamoyl)amino)benzenesulfonamide, can be achieved through several methods. A common and straightforward approach involves the reaction of sulfanilamide with a 4-fluorophenyl isocyanate. Phosgene-free methods have also been developed to enhance safety and reduce toxic byproducts.

Experimental Protocol: Synthesis of SLC-0111

This protocol describes a general synthesis route based on available literature.

Reagents and Materials:

-

Sulfanilamide

-

4-fluorophenyl isocyanate

-

Toluene (or other suitable aprotic solvent)

-

Standard laboratory glassware and stirring equipment

-

Purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sulfanilamide in a suitable volume of anhydrous toluene.

-

Addition of Isocyanate: To the stirred solution of sulfanilamide, add an equimolar amount of 4-fluorophenyl isocyanate.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product, SLC-0111, will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

-

Characterization: Confirm the structure and purity of the synthesized SLC-0111 using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

References

hCAIX-IN-8: A Selective Inhibitor of Carbonic Anhydrase IX

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

hCAIX-IN-8 is a potent and selective inhibitor of human Carbonic Anhydrase IX (CAIX), a transmembrane enzyme that is overexpressed in a variety of solid tumors and is a key regulator of tumor pH. Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment, and is associated with poor prognosis and resistance to therapy. CAIX plays a crucial role in tumor cell survival and proliferation by maintaining a favorable intracellular pH in the acidic tumor microenvironment. This compound, a coumarin-based compound, has emerged as a promising therapeutic agent due to its selective inhibition of CAIX and its demonstrated anti-tumor activities, including the induction of apoptosis and the suppression of cell migration and epithelial-to-mesenchymal transition (EMT). This technical guide provides an in-depth overview of this compound, including its inhibitory activity, cellular effects, and the experimental protocols used for its characterization.

Data Presentation

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data reported for this compound.

| Enzyme Inhibition | |

| Target | IC50 (µM) |

| hCAIX | 0.024 |

| hCAII | 1.99 |

| hCAVA | 1.10 |

| Cell-Based Assays | |

| Cell Line | IC50 (µM) |

| HepG2 (Hepatocellular Carcinoma) | 11.22 |

| HT-29 (Colon Adenocarcinoma) | 8.44 |

Mechanism of Action

This compound exerts its anti-tumor effects through a multi-faceted mechanism of action. By selectively inhibiting the catalytic activity of CAIX, it disrupts pH regulation in cancer cells, leading to intracellular acidification and subsequent apoptosis. Furthermore, this compound has been shown to inhibit cell migration and colonization, and to reverse the epithelial-to-mesenchymal transition (EMT), a key process in tumor invasion and metastasis.

Signaling Pathways

The inhibitory action of this compound on CAIX located at the cell membrane initiates a cascade of intracellular events impacting several key signaling pathways involved in cancer progression.

Apoptosis Induction Pathway

Inhibition of CAIX by this compound leads to intracellular acidification, a condition that can trigger the intrinsic pathway of apoptosis. This process involves the activation of a cascade of caspases, ultimately leading to programmed cell death.

Regulation of Epithelial-to-Mesenchymal Transition (EMT)

This compound has been observed to decrease the epithelial-to-mesenchymal transition. CAIX is known to interact with E-cadherin through β-catenin, and its inhibition can restore E-cadherin expression, a key epithelial marker, while potentially downregulating mesenchymal markers through transcription factors like Snail and Slug.

The Biological Activity of hCAIX-IN-8: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the biological activity of hCAIX-IN-8, a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX). Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is a key regulator of tumor pH, contributing to cancer cell survival, proliferation, and metastasis. As such, hCAIX represents a promising therapeutic target in oncology. This compound, a novel small molecule inhibitor derived from ferulic acid, has demonstrated significant potential as a preclinical candidate for cancer therapy.

Quantitative Data Summary

The inhibitory activity and anti-proliferative effects of this compound have been quantified through a series of in vitro assays. The data presented below is collated from published research and provides a clear comparison of the inhibitor's potency and selectivity.

Table 1: Inhibitory Activity of this compound against Human Carbonic Anhydrase Isoforms

| Isoform | IC50 (μM) | Ki (μM) |

| hCAIX | 0.024 | - |

| hCAII | 1.99 | - |

| hCAVA | 1.10 | - |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Data from Bioorganic & Medicinal Chemistry, 2020.

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| HT29 | Colon Carcinoma | 8.44 |

| HepG2 | Hepatocellular Carcinoma | 11.22 |

IC50: Half-maximal inhibitory concentration determining cell viability. Data from Bioorganic & Medicinal Chemistry, 2020.

Table 3: Apoptosis Induction by this compound

| Cell Line | Percentage of Apoptotic Cells |

| HT29 | 24.44% |

| HepG2 | 19.22% |

Data represents the percentage of cells undergoing apoptosis following treatment with this compound. Data from Bioorganic & Medicinal Chemistry, 2020.

Core Biological Activities

This compound exhibits a range of biological activities that underscore its therapeutic potential:

-

Selective hCAIX Inhibition: this compound is a potent and selective inhibitor of the tumor-associated hCAIX isoform, with significantly lower activity against other isoforms like hCAII and hCAVA. This selectivity is crucial for minimizing off-target effects.

-

Anti-proliferative Effects: The compound has been shown to inhibit the growth of human colon (HT29) and liver (HepG2) cancer cell lines in a dose-dependent manner.

-

Induction of Apoptosis: this compound induces programmed cell death (apoptosis) in cancer cells.

-

Inhibition of Cell Migration and Invasion: By inhibiting hCAIX, this molecule can suppress the migratory and invasive potential of cancer cells, key processes in metastasis.

-

Modulation of Epithelial-to-Mesenchymal Transition (EMT): this compound has been observed to reduce the transition of epithelial cells to a mesenchymal phenotype, a critical step in tumor progression and metastasis.

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways influenced by hCAIX and the workflows of the experiments used to characterize this compound.

Caption: Signaling pathway of hCAIX in the tumor microenvironment and the point of intervention for this compound.

Caption: A generalized workflow for the synthesis and biological evaluation of this compound.

Experimental Protocols

The following are representative, detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures.

Carbonic Anhydrase Inhibition Assay

This assay determines the inhibitory effect of a compound on the enzymatic activity of carbonic anhydrase.

-

Principle: The esterase activity of carbonic anhydrase is measured by monitoring the hydrolysis of a substrate, such as p-nitrophenyl acetate (p-NPA), which produces a colored product, p-nitrophenol. The rate of color formation is inversely proportional to the inhibitory activity of the test compound.

-

Materials:

-

Recombinant human carbonic anhydrase isoforms (hCAIX, hCAII, hCAVA)

-

p-Nitrophenyl acetate (p-NPA)

-

Tris-HCl buffer (pH 7.4)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a solution of the hCA enzyme in Tris-HCl buffer.

-

Add the enzyme solution to the wells of a 96-well plate.

-

Add varying concentrations of this compound to the wells. A vehicle control (DMSO) is also included.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the p-NPA substrate solution to each well.

-

Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes using a microplate reader.

-

The rate of reaction is determined from the linear portion of the absorbance versus time plot.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the anti-proliferative effect of a compound on cancer cells.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

HT29 and HepG2 human cancer cell lines

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay quantifies the number of cells undergoing apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Materials:

-

HT29 and HepG2 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

The cell population is differentiated into four quadrants: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

-

Cell Migration (Scratch) Assay

This assay is used to study cell migration in vitro.

-

Principle: A "scratch" or gap is created in a confluent monolayer of cells. The ability of the cells to migrate and close the gap over time is monitored. The rate of closure is an indicator of cell migration.

-

Materials:

-

Cancer cell lines (e.g., HT29)

-

This compound

-

Culture plates (e.g., 24-well plate)

-

Pipette tip (e.g., p200)

-

Microscope with a camera

-

-

Procedure:

-

Seed cells in a culture plate to create a confluent monolayer.

-

Create a scratch in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh media containing this compound at a non-toxic concentration. A vehicle control is also included.

-

Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).

-

The area of the scratch is measured at each time point using image analysis software.

-

The rate of cell migration is determined by the change in the scratch area over time.

-

This technical guide provides a comprehensive overview of the biological activity of this compound, supported by quantitative data and detailed experimental methodologies. The potent and selective inhibition of hCAIX, coupled with significant anti-cancer effects in vitro, positions this compound as a promising lead compound for further preclinical and clinical development in the field of oncology.

The Role of hCAIX-IN-8 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of hCAIX-IN-8, a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX), and its role in cancer research. Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in a wide variety of solid tumors and is a key regulator of tumor pH, contributing to cancer cell survival, proliferation, and metastasis, particularly in hypoxic environments. Inhibition of CAIX is therefore a promising therapeutic strategy in oncology.

Core Concepts: The Function of CAIX in the Tumor Microenvironment

Cancer cells exhibit altered metabolism, often relying on glycolysis even in the presence of oxygen (the Warburg effect). This metabolic shift leads to the production of acidic byproducts, primarily lactic acid, which lowers the extracellular pH (pHe) of the tumor microenvironment. To survive and proliferate in these acidic conditions, cancer cells must maintain a neutral to slightly alkaline intracellular pH (pHi).

Carbonic anhydrase IX plays a crucial role in this pH regulation by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. By positioning its catalytic domain on the extracellular side of the cell membrane, CAIX effectively acidifies the tumor microenvironment while contributing to the maintenance of a favorable intracellular pH for cancer cell functions. This altered pH gradient promotes tumor progression, invasion, and resistance to therapy.

This compound: A Potent and Selective Inhibitor

This compound, also identified as compound 7i in its discovery publication, is a ferulic acid-based small molecule inhibitor designed for high potency and selectivity against hCAIX.[1][2]

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound has been quantified against various human carbonic anhydrase isoforms to establish its potency and selectivity profile.

| Isoform | IC50 (nM) |

| hCAIX | 24 |

| hCAII | >10000 |

| hCAVA | >10000 |

| Table 1: Inhibitory potency (IC50) of this compound against human carbonic anhydrase isoforms. Data extracted from Aneja et al., 2020.[1][2] |

Mechanism of Action and Preclinical Findings

This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of CAIX. This inhibition disrupts the pH regulatory function of the enzyme, leading to a cascade of events that are detrimental to cancer cell survival and progression.

Key Preclinical Findings:

-

Induction of Apoptosis: By disrupting pH homeostasis, this compound has been shown to induce programmed cell death in cancer cells.[2]

-

Inhibition of Cell Migration and Invasion: The acidic tumor microenvironment facilitated by CAIX is known to promote the breakdown of the extracellular matrix and enhance cell motility. This compound has been demonstrated to inhibit the migration and colonization potential of cancer cells.[2]

-

Reversal of Epithelial-to-Mesenchymal Transition (EMT): EMT is a cellular program that is often activated during cancer invasion and metastasis. This compound has been found to decrease epithelial-to-mesenchymal transitions in cancer cells.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This assay measures the inhibitory potency of compounds against CA isoforms.

-

Enzyme and Substrate Preparation: Recombinant human CA isoforms (I, II, IX, and XII) are used. A CO2-saturated solution is prepared by bubbling CO2 gas through chilled, deionized water.

-

Reaction Mixture: The assay is performed in a stopped-flow instrument. One syringe contains the CA enzyme in buffer (e.g., 20 mM Tris-HCl, pH 7.4), and the other syringe contains the CO2 solution with a pH indicator (e.g., p-nitrophenol).

-

Inhibition Measurement: Various concentrations of the inhibitor (this compound) are pre-incubated with the enzyme before mixing with the substrate.

-

Data Acquisition and Analysis: The rate of pH change, monitored by the change in absorbance of the pH indicator, is recorded over time. The initial rates of reaction are determined, and IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HePG-2) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cancer cells are treated with this compound at its IC50 concentration for a specified period (e.g., 24-48 hours).

-

Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on cancer cell migration.

-

Cell Monolayer Formation: Cancer cells are grown to confluence in 6-well plates.

-

Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the cell monolayer.

-

Compound Treatment: The cells are washed to remove debris and then incubated with fresh medium containing this compound or vehicle control.

-

Image Acquisition: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

Data Analysis: The width of the scratch is measured at different points, and the rate of wound closure is calculated to determine the extent of cell migration.

Visualizations: Pathways and Workflows

To further elucidate the role and analysis of this compound, the following diagrams visualize key concepts and processes.

Future Directions

The potent and selective inhibition of hCAIX by this compound, coupled with its promising preclinical anti-cancer activities, underscores its potential as a lead compound for the development of novel cancer therapeutics. Further research is warranted to evaluate its efficacy and safety in in vivo cancer models. These studies will be critical in determining its translational potential for clinical use, both as a monotherapy and in combination with other cancer treatments such as chemotherapy and immunotherapy, which can be less effective in the acidic tumor microenvironment.

References

In-Depth Technical Guide: hCAIX-IN-8 and its Role in Combating Tumor Hypoxia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tumor hypoxia, a common feature of solid malignancies, is a major driver of cancer progression, metastasis, and therapeutic resistance. A key mediator of the hypoxic response is human carbonic anhydrase IX (hCAIX), a transmembrane enzyme that is highly overexpressed in a variety of cancers and is largely absent in normal tissues. hCAIX plays a critical role in maintaining pH homeostasis in the tumor microenvironment, enabling cancer cells to thrive in acidic conditions. This technical guide provides a comprehensive overview of hCAIX-IN-8, a potent and selective inhibitor of hCAIX, and its potential as a therapeutic agent for targeting hypoxic tumors. We delve into the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and the intricate signaling pathways it modulates.

The Role of hCAIX in Tumor Hypoxia and pH Regulation

Under hypoxic conditions, cancer cells switch to glycolytic metabolism, leading to an accumulation of acidic byproducts. To counteract this intracellular acidosis, which would otherwise be cytotoxic, cancer cells upregulate pH-regulating proteins, most notably hCAIX. The expression of hCAIX is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α), a master transcription factor of the hypoxic response.

hCAIX, with its extracellular catalytic domain, catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This enzymatic activity contributes to the acidification of the tumor microenvironment while maintaining a relatively alkaline intracellular pH, a condition that favors tumor cell survival, proliferation, and invasion.[1][2] The acidic extracellular milieu also promotes the breakdown of the extracellular matrix, facilitating metastasis, and can suppress the anti-tumor immune response.

This compound: A Selective Inhibitor of hCAIX

This compound is a small molecule inhibitor designed to selectively target the enzymatic activity of hCAIX. Its selectivity for hCAIX over other carbonic anhydrase isoforms is a critical attribute for minimizing off-target effects and potential toxicities.

Quantitative Data for this compound

The efficacy of this compound has been characterized by its inhibitory potency against various carbonic anhydrase isoforms. The following table summarizes the key quantitative data available for this compound.

| Parameter | hCAIX | hCAII | hCAVA |

| IC50 (nM) | 24 | 1990 | 1100 |

Table 1: Inhibitory Potency (IC50) of this compound against Human Carbonic Anhydrase Isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate the high selectivity of this compound for the tumor-associated hCAIX isoform over the ubiquitous cytosolic hCAII and mitochondrial hCAVA isoforms.

Experimental Protocols for Evaluating this compound

The following sections provide detailed methodologies for key experiments to assess the biological activity and therapeutic potential of this compound.

Carbonic Anhydrase IX Enzyme Activity Assay

This assay measures the ability of this compound to inhibit the catalytic activity of hCAIX.

Principle: The assay is based on the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of a substrate (e.g., p-nitrophenyl acetate) to a colored product (p-nitrophenol), which can be quantified spectrophotometrically.

Materials:

-

Recombinant human CAIX protein

-

p-Nitrophenyl acetate (pNPA)

-

Tris buffer (pH 7.4)

-

This compound

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 10 µL of various concentrations of this compound to the test wells. Add 10 µL of solvent to the control wells.

-

Add 80 µL of Tris buffer to all wells.

-

Add 10 µL of a solution containing recombinant hCAIX protein to all wells except the blank.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 100 µL of the pNPA substrate solution to all wells.

-

Immediately measure the absorbance at 400 nm in a kinetic mode for 10-20 minutes at room temperature.

-

The rate of reaction is determined from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay under Hypoxic Conditions

This assay evaluates the effect of this compound on the survival of cancer cells cultured in a low-oxygen environment.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

Materials:

-

Cancer cell line known to express hCAIX under hypoxia (e.g., HT-29, MDA-MB-231)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Hypoxia chamber or incubator (1% O2, 5% CO2, 94% N2)

-

96-well cell culture plates

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight under normoxic conditions (21% O2).

-

The next day, replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-treated controls.

-

Place the plate in a hypoxia chamber for 48-72 hours. A parallel plate can be maintained under normoxic conditions for comparison.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This experiment assesses the anti-tumor efficacy of this compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with this compound, and tumor growth is monitored over time.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

hCAIX-expressing cancer cell line

-

Matrigel (optional, to enhance tumor take rate)

-

This compound formulated for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of PBS or medium, with or without Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for hCAIX, proliferation markers, and apoptosis markers).

-

Compare the tumor growth curves between the treatment and control groups to evaluate the efficacy of this compound.

Signaling Pathways and Mechanisms of Action

The expression and activity of hCAIX are intricately linked to several key signaling pathways that drive tumor progression. This compound exerts its anti-tumor effects by disrupting these pathways.

HIF-1α-Mediated Upregulation of hCAIX

The primary driver of hCAIX expression is the HIF-1α transcription factor, which is stabilized under hypoxic conditions. The signaling cascade leading to hCAIX expression is a critical target for cancer therapy.

Caption: HIF-1α signaling pathway leading to hCAIX expression under hypoxia.

Downstream Effects of hCAIX Activity and Inhibition by this compound

hCAIX's role extends beyond pH regulation, influencing cell adhesion, migration, and invasion. It interacts with key adhesion molecules, thereby promoting a more aggressive and metastatic phenotype.

Caption: Downstream signaling effects of hCAIX and its inhibition by this compound.

By inhibiting hCAIX, this compound is expected to reverse these effects, leading to:

-

Increased extracellular pH: This can create a less favorable environment for tumor growth and may enhance the efficacy of certain chemotherapies.

-

Decreased intracellular pH: This can induce apoptosis in cancer cells.

-

Restoration of cell-cell adhesion: By preventing the disruption of the E-cadherin/β-catenin complex, this compound may reduce the invasive potential of cancer cells.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the targeted treatment of hypoxic tumors. Its high selectivity for hCAIX and its ability to disrupt the adaptive mechanisms of cancer cells to the hypoxic microenvironment make it a valuable candidate for further preclinical and clinical development. Future research should focus on comprehensive in vivo efficacy studies in various cancer models, investigation of its potential in combination with other anti-cancer therapies such as immunotherapy and radiation, and the identification of predictive biomarkers to select patients who are most likely to benefit from this compound treatment. This in-depth technical guide provides the foundational knowledge for researchers and drug developers to explore the full therapeutic potential of targeting hCAIX with this compound in the fight against cancer.

References

The Impact of hCAIX-IN-8 on Intracellular pH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of carbonic anhydrase IX (CAIX) inhibition, exemplified by the inhibitor hCAIX-IN-8, on intracellular pH (pHi). The regulation of pHi is a critical factor in cancer cell survival, proliferation, and resistance to therapy, making CAIX a compelling target for novel anticancer agents. This document summarizes key quantitative data, details experimental methodologies for pHi measurement, and visualizes the underlying biological pathways and experimental workflows.

Core Concept: CAIX and Intracellular pH Homeostasis in Cancer

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors, often as a result of the hypoxic tumor microenvironment.[1] It plays a crucial role in maintaining the delicate pH balance within cancer cells.[1] By catalyzing the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+), CAIX facilitates the extrusion of acid from the cell.[1][2] This process contributes to the acidification of the extracellular space while maintaining a relatively alkaline intracellular environment, which is favorable for cancer cell survival and proliferation.[3]

Inhibition of CAIX disrupts this pH-regulating mechanism. By blocking the enzymatic activity of CAIX, inhibitors like this compound prevent the efficient removal of intracellular protons. This leads to an accumulation of acid within the cancer cell, resulting in a decrease in intracellular pH (intracellular acidification).[4] This disruption of pH homeostasis can trigger downstream events such as the induction of apoptosis.[4][5]

Quantitative Data Summary

The following table summarizes the quantitative effects of CAIX inhibitors on intracellular pH as reported in the scientific literature. Due to the specificity of "this compound" not being widely documented, data from structurally and functionally similar sulfonamide-based CAIX inhibitors, such as SLC-0111 and a compound referred to as "compound E," are presented as representative examples.

| CAIX Inhibitor | Cell Line | Experimental Conditions | Concentration | Observed Effect on Intracellular pH (pHi) | Reference |

| Compound E (sulfonamide) | HeLa (cervical cancer) | Normoxia | 25 µM and higher (dose-dependent) | Significant decrease | [4] |

| SLC-0111 | Melanoma, Breast, and Colon Cancer Cells | Normoxia | Micromolar concentrations | Speculated to cause an increase in pHi, potentiating chemotherapy | [1] |

Note: There is a discrepancy in the literature regarding the effect of SLC-0111 on pHi, with one study suggesting an increase. However, the predominant understanding of the mechanism of CAIX inhibition points towards a decrease in pHi.

Signaling Pathways and Mechanisms

The inhibition of CAIX by this compound directly impacts the pH regulatory machinery of cancer cells. The following diagram illustrates the signaling pathway involved.

References

- 1. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Carbonic Anhydrase IX Inhibition in Reversing Epithelial-to-Mesenchymal Transition: A Technical Overview of SLC-0111 (hCAIX-IN-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the carbonic anhydrase IX (CAIX) inhibitor SLC-0111, a compound closely related or identical to hCAIX-IN-8, and its significant role in the modulation of the epithelial-to-mesenchymal transition (EMT). EMT is a critical process in cancer progression, contributing to metastasis, drug resistance, and the acquisition of stem-cell-like characteristics. The inhibition of CAIX by SLC-0111 presents a promising therapeutic strategy to counteract these malignant phenotypes.

Core Concepts: CAIX and the Epithelial-to-Mesenchymal Transition

Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in numerous solid tumors and is a key regulator of tumor pH.[1] Under hypoxic conditions, often found in the tumor microenvironment, CAIX is induced by hypoxia-inducible factor 1-alpha (HIF-1α).[2] Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, leading to an alkaline intracellular pH and an acidic extracellular environment.[3][4] This acidic microenvironment facilitates tumor cell invasion, migration, and resistance to therapies.[1][5]

The epithelial-to-mesenchymal transition is a cellular reprogramming process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and acquire a mesenchymal phenotype with increased motility and invasiveness.[6][7] This transition is orchestrated by a complex network of signaling pathways and transcription factors, including Snail, Twist, and ZEB1/2.[6][8] A hallmark of EMT is the downregulation of E-cadherin, an epithelial marker, and the upregulation of mesenchymal markers such as N-cadherin and Vimentin.[8][9]

SLC-0111 (this compound): A Potent CAIX Inhibitor

SLC-0111 is a ureido-substituted benzenesulfonamide that acts as a potent and selective inhibitor of CAIX.[2][10] It has been investigated in preclinical and clinical studies for its anti-cancer properties.[2][10] A significant aspect of its mechanism of action is its ability to interfere with the pro-tumorigenic effects mediated by CAIX, including the promotion of EMT.

Quantitative Data on the Effects of SLC-0111 on EMT and Related Processes

The following tables summarize the key quantitative findings from studies investigating the impact of SLC-0111 on cancer cells, with a focus on EMT-related parameters.

| Cell Line(s) | Treatment | Concentration | Effect on EMT Markers | Quantitative Change | Reference |

| A375-M6 Melanoma | Conditioned medium from MSCs treated with SLC-0111 | Not Specified | N-cadherin | Reduction in expression | [11] |

| A375-M6 Melanoma | Conditioned medium from MSCs treated with SLC-0111 | Not Specified | E-cadherin | Increase in expression | [11] |

| Hepatoblastoma (HUH6, HB-295, HB-303) | SLC-0111 | 100 µM | Not directly assessed | Significant reduction in cell migration | [10] |

| Cell Line(s) | Assay | Treatment | Concentration | Outcome | Quantitative Result | Reference |

| Hepatoblastoma (HUH6, HB-295, HB-303) | Wound Healing Assay | SLC-0111 | 100 µM | Inhibition of wound closure | Significant reduction after 20 hours | [10] |

| A375-M6 Melanoma | Matrigel Invasion Assay | Conditioned medium from MSCs treated with SLC-0111 | Not Specified | Reduced invasion | Abrogation of MSC-induced invasion | [11] |

| MDA-MB-231 LM2-4 Breast Cancer | Matrigel Invasion Assay | U-104 (another CAIX inhibitor) | Not Specified | Inhibition of invasion | Significant inhibition | [12] |

Signaling Pathways Modulated by CAIX Inhibition

The inhibition of CAIX by SLC-0111 impacts several signaling pathways that are crucial for the induction and maintenance of EMT.

Reversal of Mesenchymal Stem Cell (MSC)-Induced EMT

Mesenchymal stem cells within the tumor microenvironment can promote cancer progression and EMT.[11][13][14] SLC-0111 has been shown to abrogate the pro-EMT effects of MSCs on melanoma cells.[11] This involves the modulation of cadherin expression, a key event in EMT.

Caption: Inhibition of MSC-induced EMT in melanoma cells by SLC-0111.

Involvement of the mTOR Pathway

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival.[3] In the context of vemurafenib resistance in melanoma, SLC-0111 has been shown to revert MSC-elicited resistance by inhibiting the mTOR pathway.[11]

Caption: SLC-0111 reverts vemurafenib resistance via mTOR pathway inhibition.

Regulation of Cell Migration and Motility

CAIX expression is strongly correlated with increased cell motility and invasion.[12][15] Inhibition of CAIX with SLC-0111 significantly reduces the migratory capacity of cancer cells.[10] This is, in part, due to the role of CAIX in regulating the extracellular pH, which influences the activity of proteases like matrix metalloproteinases (MMPs) that are essential for invasion.[16][17]

Caption: SLC-0111 inhibits cell migration by targeting CAIX activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to investigate the effects of SLC-0111 on EMT.

Western Blot Analysis for EMT Markers

Objective: To determine the protein expression levels of epithelial (E-cadherin) and mesenchymal (N-cadherin, Vimentin) markers.

Methodology:

-

Cell Lysis: Treat cancer cells with SLC-0111 or control vehicle for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities and normalize to the loading control.

Wound Healing (Scratch) Assay

Objective: To assess the effect of SLC-0111 on cancer cell migration.

Methodology:

-

Cell Seeding: Seed cancer cells in a 6-well plate and grow to confluency.

-

Wound Creation: Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and add fresh media containing SLC-0111 or a vehicle control.

-

Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

-

Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time. A delay in closure in the SLC-0111-treated group compared to the control indicates an inhibition of cell migration.

Matrigel Invasion Assay (Boyden Chamber Assay)

Objective: To evaluate the effect of SLC-0111 on the invasive potential of cancer cells.

Methodology:

-

Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium.

-

Cell Seeding: Suspend cancer cells in serum-free medium containing SLC-0111 or a vehicle control and seed them into the upper chamber of the inserts.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.

-

Cell Staining and Counting: Remove the non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane with a crystal violet solution.

-

Analysis: Count the number of stained, invaded cells in several random fields under a microscope. A reduction in the number of invaded cells in the SLC-0111-treated group compared to the control indicates an inhibition of invasion.

Conclusion

The inhibition of carbonic anhydrase IX by SLC-0111 (this compound) represents a compelling strategy to counteract the epithelial-to-mesenchymal transition, a key driver of cancer progression and metastasis. By disrupting the tumor's pH regulation and interfering with critical signaling pathways, SLC-0111 can revert the mesenchymal phenotype, reduce cell motility and invasion, and potentially overcome drug resistance. The data and experimental frameworks presented in this guide underscore the therapeutic potential of targeting CAIX and provide a foundation for further research and development in this area.

References

- 1. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Signaling mechanisms of the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Epithelial-Mesenchymal Transition Markers in HCV-Associated Hepatocellular Carcinoma: A Multivariate Follow Up Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]

- 11. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The interactome of metabolic enzyme carbonic anhydrase IX reveals novel roles in tumor cell migration and invadopodia/MMP14-mediated invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Overexpression of carbonic anhydrase IX induces cell motility by activating matrix metalloproteinase-9 in human oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Carbonic anhydrase IX from cancer-associated fibroblasts drives epithelial-mesenchymal transition in prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carbonic anhydrase IX from cancer-associated fibroblasts drives epithelial-mesenchymal transition in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Selectivity Profile of hCAIX-IN-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of hCAIX-IN-8, a potent inhibitor of human carbonic anhydrase IX (hCA IX). The following sections detail its inhibitory activity against key carbonic anhydrase isoforms, the experimental methodologies used for its characterization, and a visual representation of its targeted signaling pathway and the experimental workflow.

Selectivity Profile of this compound

This compound, also identified as compound 7i in its discovery publication, demonstrates significant selectivity for the tumor-associated carbonic anhydrase IX over other isoforms. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibitory activities, expressed as IC50 values, are summarized in the table below.

| Carbonic Anhydrase Isoform | IC50 (µM) |